4-(Hexyloxy)aniline
Overview
Description
C12H19NO . It is characterized by the presence of an aniline group substituted with a hexyloxy chain at the para position. This compound is used in various chemical syntheses and has applications in different fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hexyloxy)aniline can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with hexyl bromide in the presence of a base to form 4-(hexyloxy)nitrobenzene. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in its precursor can be reduced to an amine group.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound from 4-(hexyloxy)nitrobenzene.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Hexyloxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)aniline depends on its application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Butoxyaniline: Similar structure with a butoxy group instead of a hexyloxy group.
4-Octoxyaniline: Contains an octoxy group, making it more hydrophobic.
4-Methoxyaniline: Has a methoxy group, making it less hydrophobic compared to 4-(Hexyloxy)aniline.
Uniqueness
This compound is unique due to its specific hexyloxy substitution, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-hexoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRKHTCUXRGYEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022288 | |
Record name | 4-Hexyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Sigma-Aldrich MSDS] | |
Record name | 4-Hexyloxyaniline | |
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CAS No. |
39905-57-2 | |
Record name | 4-(Hexyloxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39905-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hexyloxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(hexyloxy)- | |
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Record name | 4-Hexyloxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hexyloxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.706 | |
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Record name | 4-HEXYLOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique structural features contribute to the liquid crystal properties of 4-(Hexyloxy)aniline derivatives?
A1: [, ] this compound can act as a building block for liquid crystal molecules. When incorporated into structures like N,N'-(1,4-Phenylene(methanylylidene))bis(this compound), the molecule exhibits characteristic features of liquid crystals. The rigid central phenylene ring and the flexible hexyloxy chains contribute to the formation of ordered mesophases, such as smectic and nematic phases, observed at specific temperature ranges.
Q2: How does this compound facilitate the selective recovery of Platinum(IV) from solutions containing Palladium(II)?
A2: [] In acidic solutions, this compound hydrochloride (HOA) exhibits selective binding to Platinum(IV) chloro-complex anions ([PtCl6]2−) over Palladium(II) ([PdCl4]2−) at high hydrochloric acid (HCl) concentrations (over 4 M). This selectivity allows for the precipitation and separation of Platinum(IV) from the Palladium(II)-containing solution.
Q3: Can this compound be used to modify chitosan derivatives?
A3: [, ] Yes, this compound can be conjugated to chitooligosaccharides with a 2,5-anhydro-D-mannofuranose unit at the reducing end (COSamf). This modification is achieved through reductive amination, resulting in novel COSamf derivatives with potential amphiphilic properties.
Q4: What spectroscopic techniques are used to characterize this compound and its derivatives?
A4: [, , , ] Various spectroscopic methods are employed to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the molecule. Infrared (IR) spectroscopy helps identify functional groups present in the compound. Additionally, Mass Spectrometry techniques like MALDI-TOF are used to determine the molecular weight and confirm the structure.
Q5: How does the presence of this compound impact the environmental system?
A5: [] Studies using microcosm ecosystems have shown that this compound exhibits toxicity to various organisms, including bacteria, algae, protozoa, and Cladocera. The observed toxicity levels were comparable to single-species toxicity data, suggesting that this compound can have adverse effects on aquatic ecosystems.
Q6: What is the crystal structure of this compound?
A6: [] this compound crystallizes with a head-to-head, tail-to-tail arrangement of molecules. The crystal structure reveals the presence of weak N—H⋯N and N—H⋯O hydrogen bonds.
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